[9-[(2,3-Dimethoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-(5-methyl-1,3-oxazol-4-yl)methanone
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Overview
Description
[9-[(2,3-Dimethoxyphenyl)methyl]-2,9-diazaspiro[45]decan-2-yl]-(5-methyl-1,3-oxazol-4-yl)methanone is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [9-[(2,3-Dimethoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-(5-methyl-1,3-oxazol-4-yl)methanone typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable diamine and a ketone.
Introduction of the oxazole ring: This step often involves the condensation of an appropriate aldehyde with an amine, followed by cyclization.
Functionalization of the aromatic ring: The dimethoxyphenyl group can be introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
[9-[(2,3-Dimethoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-(5-methyl-1,3-oxazol-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts or metal hydrides.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of halogen atoms or other functional groups on the aromatic ring.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, [9-[(2,3-Dimethoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-(5-methyl-1,3-oxazol-4-yl)methanone can be used as a probe to study enzyme interactions and receptor binding due to its potential bioactivity.
Medicine
The compound may have potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors. Its unique structure could provide selectivity and potency in drug design.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of [9-[(2,3-Dimethoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-(5-methyl-1,3-oxazol-4-yl)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites, where it can modulate the activity of the target molecule. This modulation can occur through various pathways, such as inhibition of enzyme activity or activation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: A plasticizer with a different application profile.
Compounds involved in Knoevenagel condensation: These compounds share some synthetic pathways but differ in their final structures and applications.
Uniqueness
The uniqueness of [9-[(2,3-Dimethoxyphenyl)methyl]-2,9-diazaspiro[4
Properties
IUPAC Name |
[9-[(2,3-dimethoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-(5-methyl-1,3-oxazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O4/c1-16-19(23-15-29-16)21(26)25-11-9-22(14-25)8-5-10-24(13-22)12-17-6-4-7-18(27-2)20(17)28-3/h4,6-7,15H,5,8-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZVZZZNHYOBPFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CO1)C(=O)N2CCC3(C2)CCCN(C3)CC4=C(C(=CC=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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